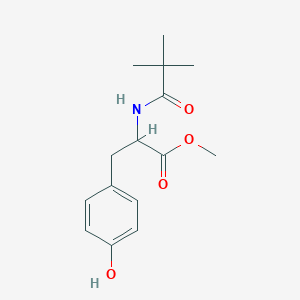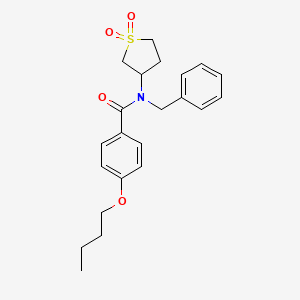
N-(1,1-dioxidotetrahydro-3-thienyl)-4-propoxy-N-(2-thienylmethyl)benzamide
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-4-propoxy-N-(2-thienylmethyl)benzamide is a compound likely of interest due to its structural features, which include a thiophene ring, a benzamide moiety, and specific functional groups that may contribute to its potential activity and properties. Compounds with similar structures have been studied for various applications, including medicinal chemistry, due to their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step chemical reactions, including cyclization, amide bond formation, and functional group transformations. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides involves reactions of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in specific solvents at elevated temperatures (Chau, Saegusa, & Iwakura, 1982). This example highlights a general approach to synthesizing complex benzamides, which could be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, is crucial for understanding the geometric and electronic structure of compounds. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT to determine its molecular geometry, electronic properties, and antioxidant activity (Demir et al., 2015). Such analyses provide insights into the stability, reactivity, and potential applications of compounds.
Chemical Reactions and Properties
Chemical reactions and properties of compounds are influenced by their functional groups and molecular structure. The reactivity of similar compounds, such as their ability to undergo specific chemical transformations, can offer insights into the behavior of N-(1,1-dioxidotetrahydro-3-thienyl)-4-propoxy-N-(2-thienylmethyl)benzamide. For example, the Gewald thiophene synthesis utilized to obtain ethyl 2-aminothiophene-3-carboxylates, which are precursors in the synthesis of thieno[1,3]oxazin-4-ones, highlights the versatility of thiophene-containing compounds (Gütschow et al., 1999).
Physical Properties Analysis
The physical properties of compounds, including solubility, melting point, and stability, are key to their practical applications. These properties can be influenced by the compound's molecular structure and substituents. For instance, fluorinated polyimides derived from specific diamine monomers exhibit low water absorption rates and high thermal stability, indicating the impact of molecular design on physical properties (Banerjee et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the neuron, reducing its excitability.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h3-8,11,16H,2,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOZUPPRLPCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-3-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078192.png)


![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078202.png)

![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)

![2-(1H-benzimidazol-1-yl)-1-{[(1-bromo-2-naphthyl)oxy]methyl}ethyl acetate](/img/structure/B4078253.png)
![4-{2-[({[1-(1-adamantyl)ethyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B4078277.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)benzamide hydrochloride](/img/structure/B4078284.png)
![2-(4-cyclohexylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4078296.png)
![4-chloro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4078303.png)
